Product packaging for 5-Fluoro-2-isopropylphenol(Cat. No.:)

5-Fluoro-2-isopropylphenol

Cat. No.: B14856131
M. Wt: 154.18 g/mol
InChI Key: MZEPMBZJEPQOOK-UHFFFAOYSA-N
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Description

5-Fluoro-2-isopropylphenol is a fluorinated phenolic compound that serves as a versatile building block in organic synthesis and pharmaceutical research. This specialty chemical features a phenol core structure substituted with a fluorine atom at the 5-position and an isopropyl group at the 2-position, creating unique electronic and steric properties that influence its reactivity and molecular interactions. In research settings, this compound is primarily valued as a key intermediate in the development of more complex molecular structures. Phenol derivatives with specific substitution patterns are known to exhibit modulatory effects on neuronal receptors, including glycine and GABA A receptors in the central nervous system . Structural features of phenolic compounds, particularly halogenation and alkyl substitution, significantly impact their biological activity; halogenation in the para position relative to the hydroxyl group has been identified as a crucial structural feature for enhancing the potency of phenolic compounds to positively modulate glycine receptor function . The isopropyl group at the ortho position may contribute to steric effects and influence lipid solubility, potentially affecting blood-brain barrier penetration and target engagement . Researchers utilize this compound as a precursor in the synthesis of potential anesthetic, sedative, and analgesic compounds . Its molecular structure makes it particularly valuable for structure-activity relationship studies, where systematic modification of substituents helps optimize pharmacological properties of lead compounds . Beyond neuroscientific applications, this intermediate finds use in materials science, agrochemical research, and the development of specialty chemicals. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption. Handle with appropriate safety precautions, including personal protective equipment and adequate ventilation. Refer to the Safety Data Sheet for comprehensive handling and disposal information before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11FO B14856131 5-Fluoro-2-isopropylphenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11FO

Molecular Weight

154.18 g/mol

IUPAC Name

5-fluoro-2-propan-2-ylphenol

InChI

InChI=1S/C9H11FO/c1-6(2)8-4-3-7(10)5-9(8)11/h3-6,11H,1-2H3

InChI Key

MZEPMBZJEPQOOK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=C(C=C1)F)O

Origin of Product

United States

Synthetic Methodologies and Preparative Strategies for 5 Fluoro 2 Isopropylphenol and Analogues

Regioselective Synthesis of Fluoro-Isopropylphenols

The precise placement of functional groups on the aromatic ring of phenols is a cornerstone of modern organic synthesis. For compounds like 5-Fluoro-2-isopropylphenol, achieving the desired substitution pattern requires careful control over reaction conditions and reagent selection. The following sections delve into two primary strategies for achieving this regioselectivity: classical electrophilic aromatic substitution and modern directed C-H bond functionalization.

Electrophilic Aromatic Substitution: Friedel-Crafts Alkylation Approaches

The Friedel-Crafts reaction, a foundational method for C-C bond formation on aromatic rings, has been extensively explored for the alkylation of phenols. nih.govrsc.orgwikipedia.orgmt.com This electrophilic aromatic substitution typically involves an alkylating agent and a Lewis acid catalyst to generate a carbocation electrophile, which is then attacked by the electron-rich phenol (B47542) ring. mt.comjk-sci.com

The isopropylation of phenols via Friedel-Crafts alkylation can be achieved using various catalytic systems. The choice of catalyst is crucial as it can influence both the reaction's efficiency and selectivity. jk-sci.com Lewis acids are the most common catalysts, with their activity varying significantly. jk-sci.com

A range of Lewis acids can be employed, from very active ones like aluminum chloride (AlCl₃) and gallium chloride (GaCl₃) to milder catalysts such as tin tetrachloride (SnCl₄) and iron(II) chloride (FeCl₂). jk-sci.com The industrial production of cumene, or isopropylbenzene, often utilizes solid acid catalysts derived from zeolites for the alkylation of benzene (B151609) with propene. wikipedia.orgresearchgate.net For phenol alkylation, similar solid acid catalysts, including certain zeolites, are also effective. wikipedia.org

Recent research has focused on developing more sustainable and reusable catalytic systems. For instance, iron oxide nanoparticles have been shown to be efficient reusable catalysts for the alkylation of arenes. organic-chemistry.org Additionally, ionic liquids have been investigated as catalysts for the alkylation of phenol with tert-butyl alcohol, demonstrating high phenol conversion rates. acs.org A dual catalytic system of palladium on carbon (Pd/C) and scandium trifluoromethanesulfonate (B1224126) (Sc(OTf)₃) has also been developed for the ortho-alkylation of phenols with primary alcohols. acs.org

Table 1: Catalytic Systems for Phenol Alkylation

Catalyst Type Specific Examples Application Notes Source(s)
Lewis Acids AlCl₃, AlBr₃, GaCl₃, FeCl₃, SnCl₄, TiCl₄ Activity ranges from very active to mild; choice can minimize side reactions. jk-sci.com jk-sci.com
Solid Acids Zeolites, Acidic Oxides Used in large-scale industrial processes; offer advantages in separation and reuse. wikipedia.orgresearchgate.netwikipedia.org wikipedia.orgresearchgate.netwikipedia.org
Nanoparticle Catalysts Iron Oxide Nanoparticles Demonstrates potential for catalyst recyclability. organic-chemistry.org organic-chemistry.org
Ionic Liquids 1H-imidazole-1-acetic acid tosilate Provides an efficient and recyclable catalytic system. acs.org acs.org

| Dual Catalytic Systems | Pd/C and Sc(OTf)₃ | Promotes selective ortho-alkylation of phenols. acs.org | acs.org |

This table provides a summary of different catalytic systems used for the alkylation of phenols.

A significant challenge in Friedel-Crafts alkylation of phenols is controlling the position of the incoming alkyl group. The hydroxyl group of phenol is a strong activating group and directs incoming electrophiles to the ortho and para positions. However, achieving high selectivity for one isomer over the other can be difficult, and polyalkylation is a common side reaction since the alkylated product is more nucleophilic than the starting phenol. nih.govrsc.orgorganic-chemistry.org

Several strategies have been developed to enhance regioselectivity. The use of bulky catalysts or alkylating agents can favor the formation of the less sterically hindered para-product. Conversely, specific catalytic systems have been designed to favor ortho-alkylation. For example, a dual catalytic system involving palladium on carbon and scandium trifluoromethanesulfonate has shown high selectivity for the ortho-alkylation of phenols. acs.org This system is proposed to proceed through a partial hydrogenation of the phenol to a cyclohexenone intermediate, followed by an aldol (B89426) condensation and rearomatization. acs.org

The presence of other substituents on the phenol ring also influences the regioselectivity. For instance, in the synthesis of an amyl-m-cresol, a cooperative dual catalytic system was able to achieve the desired substitution pattern in a single step. acs.org However, substrates with electron-withdrawing groups, such as a fluorine atom, can present challenges. The alkylation of 4-fluorophenol (B42351), for example, has been reported to give unsatisfactory yields due to dehalogenation and the deactivating effect of the fluorine. acs.org

Directed C-H Bond Functionalization for Fluorination

Direct C–H bond functionalization has emerged as a powerful strategy for introducing fluorine atoms onto aromatic rings, offering a more atom- and step-economical approach compared to traditional methods that require pre-functionalized substrates. acs.orgrsc.org This approach is particularly valuable for the late-stage fluorination of complex molecules. acs.org

Palladium catalysis has been at the forefront of advancements in C-H fluorination. nih.govspringernature.com Both directed and undirected palladium-catalyzed methods for aromatic C-H fluorination have been developed. nih.gov In the context of phenol derivatives, palladium-catalyzed reactions often employ a directing group to achieve site-selectivity, typically at the ortho position. acs.orgbeilstein-journals.org

One notable approach involves the use of a doubly cationic palladium(II) catalyst, which can fluorinate a broad range of arenes, including those with drug-like complexity. springernature.com The mechanism is thought to involve the generation of a reactive palladium(IV)-fluoride species that acts as an electrophilic fluorinating agent. springernature.com Another strategy utilizes a combination of a palladium catalyst and a hypervalent iodine oxidant with a nucleophilic fluoride (B91410) source like silver fluoride (AgF). nih.gov

The development of these methods provides access to fluorinated molecules that would be difficult to obtain otherwise, potentially accelerating drug development by enabling rapid access to fluorinated derivatives. springernature.com

Table 2: Palladium-Catalyzed C-H Fluorination Approaches

Method Catalyst System Key Features Source(s)
Undirected Fluorination Doubly cationic Pd(II) complex Generates a Pd(IV)-fluoride electrophile; broad substrate scope. springernature.com springernature.com
Directed Fluorination Pd(OAc)₂ / Directing Group Site-selective fluorination, often at the ortho-position. acs.orgbeilstein-journals.orgacs.org acs.orgbeilstein-journals.orgacs.org

| Oxidative Fluorination | Pd catalyst / Hypervalent iodine oxidant / AgF | Uses a nucleophilic fluoride source. nih.gov | nih.gov |

This table summarizes key palladium-catalyzed methods for C-H fluorination of aromatic compounds.

To enhance the synthetic utility of directed C-H functionalization, the use of removable directing groups is highly desirable. acs.org These groups guide the catalyst to a specific C-H bond for fluorination and can be subsequently cleaved to reveal the desired functionalized product, thereby avoiding permanent modification of the substrate. rsc.org

Several removable directing groups have been successfully employed for the site-selective fluorination of phenol derivatives. For instance, a 2-pyridyloxy group has been used as a removable auxiliary for the ortho-C–H fluorination of phenols. acs.org This methodology demonstrates a broad substrate scope and high functional group tolerance. acs.org Another example is the use of the 2-(pyridin-2-yl)isopropyl (PIP) amine group as a bidentate ligand to direct the palladium-catalyzed fluorination of aliphatic amides, which can be subsequently removed. acs.org

Multi-Step Synthesis Pathways Involving Fluorinated Phenol Intermediates

Multi-step synthesis provides a strategic approach to constructing complex molecules like this compound from simpler, readily available starting materials. libretexts.org This method allows for the precise installation of functional groups through a sequence of reactions.

Conversion from Nitro-Phenol Precursors (e.g., 5-Fluoro-2-nitrophenol)

One common strategy for synthesizing phenol derivatives involves the use of nitro-phenol precursors. For instance, 5-fluoro-2-nitrophenol (B146956) serves as a key intermediate in the synthesis of various compounds. sigmaaldrich.com A plausible synthetic route to this compound could conceptually begin with the nitration of a suitable phenol, followed by the introduction of the isopropyl group, and subsequent reduction of the nitro group to an amine, which can then be converted to the desired hydroxyl group via a diazonium salt hydrolysis.

A general method for the preparation of 5-fluoro-2-nitrophenol itself involves the reaction of 2,4-difluoronitrobenzene (B147775) with ammonia (B1221849) to yield 5-fluoro-2-nitroaniline. google.com This intermediate is then treated with sulfuric acid and sodium nitrite (B80452), followed by heating, to produce 5-fluoro-2-nitrophenol. google.com Another approach involves the direct nitration of 3-isopropylphenol (B134271) to produce 5-isopropyl-2-nitrophenol, demonstrating the feasibility of introducing a nitro group to an existing isopropyl-substituted phenol ring. chemicalbook.com

The conversion of the nitro group to a hydroxyl group is a standard transformation in organic synthesis. Typically, this involves reduction of the nitro group to an amine, diazotization of the amine with a reagent like sodium nitrite in an acidic medium, and subsequent hydrolysis of the resulting diazonium salt to yield the phenol. This sequence allows for the strategic placement of the hydroxyl group on the aromatic ring. libretexts.org

Oxidative Phenol Coupling Strategies for Complex Architectures

Oxidative coupling of phenols is a powerful method for the formation of C-C and C-O bonds, leading to the synthesis of complex molecular architectures, including biphenols and other polyphenolic compounds. wikipedia.orgnih.gov This strategy mimics biosynthetic pathways and has been extensively used in the total synthesis of natural products. rsc.org The reaction can proceed through various mechanisms, often catalyzed by transition metal complexes, and can be directed to form specific linkages (ortho-ortho, para-para, ortho-para). wikipedia.orgrsc.org

While direct oxidative coupling to introduce an isopropyl group is not a standard method, the principles of oxidative coupling are crucial for building more complex structures from simpler phenolic units, including fluorinated phenols. For example, the oxidative cross-coupling of two different phenols can be achieved using reagents like potassium persulfate (K₂S₂O₈) in the presence of a phase-transfer catalyst. acs.org This allows for the synthesis of unsymmetrical biphenols. acs.org

The regioselectivity of these couplings is a key challenge and is influenced by the catalyst, solvent, and the electronic and steric properties of the substituents on the phenol ring. nih.govrsc.org For instance, in some systems, electron-rich phenols are more readily oxidized and can be selectively coupled. nih.gov The development of catalytic systems that can control the regiochemistry of the coupling of fluorinated phenols is an active area of research.

Mechanochemical Synthesis Approaches for Phenol Derivatization

Mechanochemistry, which involves inducing reactions by grinding or milling, offers a solvent-free and often more efficient alternative to traditional solution-based synthesis. rsc.org This technique is gaining traction for various organic transformations, including the derivatization of phenols.

Solvent-Free Alkylation Reactions under Mechanochemical Conditions

The alkylation of phenols to produce phenol ethers can be effectively carried out under solvent-free mechanochemical conditions. A common method involves grinding a mixture of the phenol, an alkylating agent (like an alkyl bromide), and a base such as anhydrous potassium carbonate. researchgate.net This approach has been shown to produce good to excellent yields of the corresponding phenyl ethers at room temperature. researchgate.net This method provides a convenient procedure for protecting the hydroxyl group of phenols during a multi-step synthesis. researchgate.net

While this subsection focuses on O-alkylation, the principles of mechanochemical activation can also be applied to C-alkylation. Research has shown that mechanochemical conditions can facilitate the direct cross-coupling of phenols with various nucleophiles, catalyzed by ruthenium complexes. rsc.org This suggests the potential for developing solvent-free methods for the C-alkylation of phenols, including the introduction of an isopropyl group.

A study on the Ru-catalyzed deoxygenative cross-coupling of phenols under mechanochemical conditions demonstrated the synthesis of various biaryl compounds with excellent yields. mdpi.com This protocol highlights the robustness of mechanochemistry for creating C-C bonds from phenolic starting materials. mdpi.com

Impact of Substituents on Mechanochemical Reaction Efficiency

The efficiency of mechanochemical reactions involving phenols can be significantly influenced by the nature of the substituents on the aromatic ring. In mechanochemical cross-coupling reactions, both electron-donating and electron-withdrawing substituents on the phenol and the coupling partner have been shown to be well-tolerated, leading to high yields of the desired products. rsc.orgmdpi.com

For instance, in the mechanochemical synthesis of phenol-hydrazones, it was observed that high electronic density on the amino group of the hydrazine (B178648) reactant and low steric hindrance around the reactive sites increased the degree of conversion. researchgate.net This indicates that electronic effects and steric factors play a crucial role in the reaction outcome. The flexibility of the reacting molecules can also influence the reaction rate under mechanochemical conditions. researchgate.net

In the context of the Suzuki-Miyaura type deoxygenative cross-coupling of phenols, a wide range of substituents on both the phenol and the bromoarene, including those with different electronic properties, proceeded smoothly to give the corresponding biaryl products in excellent yields. mdpi.comresearchgate.net This tolerance to various functional groups underscores the broad applicability of mechanochemical methods in the synthesis of diverse phenol derivatives.

Interactive Data Table: Mechanochemical Suzuki-Miyaura Cross-Coupling of Phenols

The following table summarizes the scope of a mechanochemical Suzuki-Miyaura type deoxygenative cross-coupling reaction, showcasing the versatility of this method with various substituted phenols and bromoarenes. mdpi.com

Advanced Spectroscopic Characterization and Conformational Analysis

Vibrational Spectroscopy for Molecular Structure and Dynamics

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Vibrational Modes

The FT-IR spectrum of 5-Fluoro-2-isopropylphenol is expected to exhibit a series of characteristic absorption bands corresponding to the vibrations of its distinct functional groups. The hydroxyl (-OH) group typically shows a strong, broad stretching vibration in the region of 3200-3600 cm⁻¹. The exact position is sensitive to hydrogen bonding, with a sharper peak around 3600 cm⁻¹ in dilute, non-polar solvents and a broader band at lower wavenumbers in the neat liquid or concentrated solutions.

The aromatic ring gives rise to several characteristic bands. The C-H stretching vibrations are anticipated to appear just above 3000 cm⁻¹. The C-C stretching vibrations within the aromatic ring are expected in the 1450-1600 cm⁻¹ region. The presence of the fluorine substituent introduces a C-F stretching vibration, which is typically strong and found in the 1250-1000 cm⁻¹ range. The isopropyl group will contribute its own characteristic vibrations, including C-H stretching and bending modes. For instance, the symmetric and asymmetric bending of the methyl C-H bonds are expected around 1385-1365 cm⁻¹.

A study on the related compound, 2-chloro-5-fluoro phenol (B47542), which was analyzed using a combination of experimental and theoretical methods, provides a basis for assigning the vibrational modes of this compound. researchgate.net The vibrational frequencies for phenol and isopropyl alcohol from the NIST WebBook also offer valuable reference points for the expected positions of these bands. nih.govugm.ac.id

Table 1: Predicted Characteristic FT-IR Vibrational Modes for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹)
O-H Stretch3200-3600
Aromatic C-H Stretch3000-3100
Aliphatic C-H Stretch (isopropyl)2850-2970
Aromatic C=C Stretch1450-1600
Isopropyl C-H Bend1365-1385
C-F Stretch1000-1250
O-H Bend1180-1260
Aromatic C-H Out-of-Plane Bend750-900

This table is based on established group frequencies and data from analogous compounds.

Raman Spectroscopy in Complementary Vibrational Analysis

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations. For this compound, the aromatic ring stretching vibrations are expected to produce strong signals in the Raman spectrum. The symmetric "breathing" mode of the benzene (B151609) ring, typically around 1000 cm⁻¹, should be a prominent feature. The C-C stretching of the isopropyl group and the C-F stretch would also be observable. A combined experimental and theoretical study on 2-chloro-5-fluoro phenol highlights the utility of Raman spectroscopy in confirming vibrational assignments made from FT-IR data. researchgate.net

Analysis of Torsional Frequencies and Rotational Isomers in Phenolic Systems

The presence of the bulky isopropyl group adjacent to the hydroxyl group introduces the possibility of rotational isomerism, or conformers, arising from rotation around the C-O bond and the C-C bond connecting the isopropyl group to the phenyl ring. The orientation of the hydroxyl hydrogen can be either cis or trans with respect to the isopropyl group. Spectroscopic studies on ortho-substituted phenols, such as o-chlorophenol, have successfully identified and characterized such rotational isomers. iupac.org

The potential energy surface of this compound is likely to have distinct minima corresponding to these different conformers. The relative energies of these conformers are determined by a balance of steric hindrance between the isopropyl group and the hydroxyl group, and potential intramolecular hydrogen bonding between the hydroxyl proton and the fluorine atom or the π-system of the ring. Computational studies on substituted phenols have shown that the barrier to rotation around the C-O bond is influenced by the electronic nature of the substituents. researchgate.net The torsional frequencies, typically found in the far-infrared region of the spectrum, are directly related to the curvature of the potential energy well at the minimum and provide information about the rotational barrier height.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Chemical Structure Elucidation

NMR spectroscopy is an indispensable tool for determining the precise connectivity and three-dimensional structure of molecules in solution.

Proton and Fluorine NMR Spectroscopic Data Interpretation

Proton (¹H) NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the hydroxyl proton, and the isopropyl group protons. The aromatic protons will appear as multiplets in the aromatic region (typically 6.5-8.0 ppm), with their chemical shifts and coupling patterns influenced by the electron-withdrawing fluorine and electron-donating hydroxyl and isopropyl groups. The hydroxyl proton signal can be broad and its chemical shift is highly dependent on concentration and solvent. The isopropyl group will exhibit a septet for the methine proton and a doublet for the two equivalent methyl groups.

Fluorine (¹⁹F) NMR: ¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. ugm.ac.id The ¹⁹F NMR spectrum of this compound will show a single resonance for the fluorine atom. The chemical shift of this signal provides information about the electronic environment around the fluorine. The fluorine signal will be split into a multiplet due to coupling with the neighboring aromatic protons. The magnitude of these coupling constants provides valuable structural information.

Table 2: Predicted ¹H and ¹⁹F NMR Chemical Shifts for this compound

Proton/Nucleus Predicted Chemical Shift (ppm) Multiplicity
Aromatic-H6.5 - 7.5Multiplet
OHVariableSinglet (broad)
Isopropyl-CH2.8 - 3.5Septet
Isopropyl-CH₃1.0 - 1.3Doublet
¹⁹F-110 to -130Multiplet

This table provides estimated chemical shift ranges based on data for analogous compounds and general NMR principles. Actual values may vary depending on the solvent and other experimental conditions.

Application of Long-Range Spin-Spin Coupling Constants for Conformational Preference Determination

Long-range spin-spin coupling constants, particularly those between protons and fluorine (ⁿJHF), can provide detailed insights into the conformational preferences of the molecule. The magnitude of these couplings is dependent on the number of bonds separating the coupled nuclei and the dihedral angle between them, following a Karplus-type relationship.

In this compound, long-range couplings between the fluorine atom and the protons of the isopropyl group (e.g., ⁵JHF) would be particularly sensitive to the rotational conformation around the C-C bond connecting the isopropyl group to the ring. Similarly, couplings between the fluorine and the hydroxyl proton (⁴JHF) would depend on the orientation of the -OH group. By analyzing the magnitudes of these long-range coupling constants, it is possible to infer the predominant conformation in solution. Such analyses have been successfully applied to determine the conformational preferences in other substituted aromatic compounds. researchgate.net

Elucidation of Intra- and Intermolecular Hydrogen Bonding Networks

The existence and nature of hydrogen bonds, both within a single molecule (intramolecular) and between molecules (intermolecular), are critical in determining the physical and chemical properties of phenolic compounds.

Intramolecular Hydrogen Bonding:

In this compound, the potential for an intramolecular hydrogen bond exists between the hydroxyl (-OH) group and the adjacent isopropyl group. However, detailed spectroscopic and theoretical investigations of similar ortho-substituted phenols, such as 2-halophenols, suggest that the formation of a strong intramolecular hydrogen bond is not always a given. rsc.org For instance, in 2-fluorophenol (B130384), evidence for a significant intramolecular hydrogen bond is weak. rsc.org The presence of the bulky isopropyl group in the ortho position in this compound likely influences the orientation of the hydroxyl group. The steric hindrance may favor a conformation where the hydroxyl proton is directed away from the isopropyl group, thus precluding a strong intramolecular hydrogen bond. Computational studies on related molecules, like o-hydroxyaryl Schiff bases, have demonstrated that bulky substituents can lead to a lengthening and weakening of potential intramolecular hydrogen bonds. nih.gov

Conversely, studies on other ortho-substituted phenols have shown that intramolecular hydrogen bonding can significantly impact their photophysical properties. For example, in certain 2'-aminoacetophenone (B46740) derivatives, the presence of an intramolecular hydrogen bond can lead to extremely fast internal conversion upon electronic excitation. rsc.org While a direct analogy cannot be drawn without specific experimental data for this compound, these findings highlight the importance of considering such interactions.

Intermolecular Hydrogen Bonding:

In the condensed phase, this compound molecules can form intermolecular hydrogen bonds. The hydroxyl group of one molecule can act as a hydrogen bond donor to the oxygen or fluorine atom of a neighboring molecule. mdpi.com These interactions can lead to the formation of dimers, trimers, and larger oligomers in solution and the solid state. mdpi.com The strength and nature of these intermolecular hydrogen bonds are influenced by the solvent environment. In nonpolar solvents, self-association through hydrogen bonding is more prevalent, whereas in polar, hydrogen-bond-accepting solvents, solute-solvent hydrogen bonds will compete with and can disrupt the self-associated structures. The study of related compounds like isopentyl alcohol in carbon tetrachloride has shown distinct spectral bands corresponding to free and associated hydroxyl groups, providing insight into the equilibrium between monomeric and oligomeric species. mdpi.com

Electronic Absorption and Circular Dichroism Spectroscopic Investigations

The electronic structure and chirality of this compound and its derivatives can be probed using UV-Visible and Electronic Circular Dichroism spectroscopy.

UV-Visible Absorption Spectroscopy for Electronic Transitions

The absorption of ultraviolet and visible light by organic molecules corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones. shu.ac.uk For aromatic compounds like this compound, the most relevant electronic transitions are typically π → π* and n → π* transitions. shu.ac.uktanta.edu.eg

The π → π* transitions involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital. libretexts.org These transitions are generally intense and occur in the region of 200-400 nm for many aromatic systems. libretexts.org The exact wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are sensitive to the substituents on the aromatic ring. The isopropyl group and the fluorine atom will cause slight shifts in the absorption bands compared to unsubstituted phenol.

The n → π* transitions involve the excitation of a non-bonding electron (from the oxygen of the hydroxyl group) to an antibonding π* orbital. shu.ac.uk These transitions are typically weaker than π → π* transitions and can sometimes be obscured by the more intense π bands. shu.ac.uk

The solvent environment can significantly influence the UV-Visible spectrum. Increasing solvent polarity often leads to a blue shift (shift to shorter wavelength) for n → π* transitions and a red shift (shift to longer wavelength) for π → π* transitions. shu.ac.uk This is due to differential solvation of the ground and excited states.

Table 1: Expected Electronic Transitions for this compound

Transition Type Description Expected Wavelength Region
π → π* Excitation of an electron from a bonding π orbital to an antibonding π* orbital of the aromatic ring. libretexts.org ~200-300 nm

Electronic Circular Dichroism (ECD) for Chiral Analogues and Absolute Configuration Assignment

Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for studying chiral molecules. aps.org Since this compound itself is not chiral, this technique would be applicable to its chiral derivatives or analogues. For a molecule to be ECD active, it must possess a chiral center and absorb circularly polarized light differently for left- and right-handed polarizations. aps.org

The absolute configuration of a chiral molecule can be determined by comparing its experimental ECD spectrum with the theoretically calculated spectrum. nih.govmdpi.com This process typically involves:

Conformational Search: Identifying all possible low-energy conformations of the molecule using computational methods like molecular mechanics or density functional theory (DFT). nih.gov

ECD Calculation: Calculating the ECD spectrum for each conformer using time-dependent DFT (TD-DFT). hebmu.edu.cn

Boltzmann Averaging: Generating a weighted average of the calculated spectra based on the relative populations of the conformers. nih.gov

Comparison: Matching the final theoretical spectrum with the experimental one to assign the absolute configuration. hebmu.edu.cn

For chiral analogues of this compound, the chromophoric phenol ring would give rise to characteristic Cotton effects in the ECD spectrum. The sign and magnitude of these Cotton effects are directly related to the spatial arrangement of the atoms around the chiral center. nih.gov This method has been successfully applied to determine the absolute configuration of a wide range of natural products and other chiral compounds. researchgate.netnih.gov

Table 2: Compounds Mentioned in the Article

Compound Name
This compound
2-Fluorophenol
2-Halophenols
o-Hydroxyaryl Schiff bases
2'-Aminoacetophenone
Isopentyl alcohol

Computational Prediction of UV-Visible and ECD Spectra

The theoretical prediction of ultraviolet-visible (UV-Vis) and electronic circular dichroism (ECD) spectra provides valuable insights into the electronic structure and chiroptical properties of molecules like this compound. These computational methods can simulate and interpret experimental spectra, aiding in the identification and characterization of the compound. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) is a widely used and effective method for calculating the electronic absorption spectra of phenolic compounds. researchgate.netresearchgate.netmdpi.com The process involves first optimizing the ground-state geometry of the molecule using DFT methods, such as with the B3LYP hybrid functional and a basis set like 6-311+G(d,p). mdpi.com To accurately model the behavior in solution, a polarizable continuum model (PCM) is often employed to account for solvent effects. researchgate.netnih.gov

Following geometry optimization, TD-DFT calculations are performed to obtain the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in the UV-Vis spectrum. nih.gov For phenolic compounds, the spectra are typically characterized by electronic transitions between π-type molecular orbitals of the benzene ring chromophore. researchgate.netdocbrown.info The substitution pattern on the phenol ring, with the fluorine atom and the isopropyl group, will influence the energies of the molecular orbitals and thus cause shifts in the absorption bands compared to unsubstituted phenol. nih.gov TD-DFT, in conjunction with functionals like B3LYP, has been shown to reproduce the UV-Vis spectra of various polyphenols and substituted phenols with good accuracy. researchgate.netresearchgate.net

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical approaches used to predict the biological activity or physicochemical properties of chemical compounds based on their molecular structure. nih.gov These models are essential tools in computational toxicology and drug discovery for screening chemicals and prioritizing them for further testing. docbrown.infonih.gov

The development of QSAR/QSPR models for phenolic compounds follows a structured process. The first step is to define a clear endpoint, which could be a measure of biological activity (like antioxidant capacity or cytotoxicity) or a physicochemical property. nih.govnih.gov For phenolic compounds, common endpoints include antioxidant activity (e.g., Trolox equivalent antioxidant capacity), radical scavenging activity, or toxicity towards various organisms. nih.gov

A dataset of diverse phenolic compounds with experimentally measured values for the chosen endpoint is compiled. This dataset is then typically divided into a training set, used to build the model, and a test set (or validation set), used to evaluate its predictive performance. mdpi.com The core of QSAR/QSPR is to establish a mathematical relationship that correlates the structural features of the compounds in the training set with their observed activity or property. This relationship forms the predictive model. mdpi.com

Molecular descriptors are numerical values that encode different aspects of a molecule's chemical information. The selection and calculation of appropriate descriptors are critical steps in QSAR modeling. These descriptors can be broadly categorized:

0D & 1D Descriptors: These are the simplest descriptors, derived from the molecular formula (e.g., molecular weight, atom counts) or substructure lists (e.g., number of hydroxyl groups, count of rotatable bonds). researchgate.net

2D Descriptors: These are calculated from the 2D representation of the molecule and describe properties like molecular connectivity, topology, and shape. researchgate.net

3D Descriptors: These descriptors are derived from the 3D coordinates of the atoms and encode information about the molecule's spatial arrangement, such as van der Waals volume and solvent-accessible surface area. researchgate.net

Electronic Descriptors: These are quantum chemical descriptors that describe the electronic properties of a molecule. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial atomic charges. mdpi.com

Hybrid Descriptors: These combine different types of information. For instance, charged partial surface area (CPSA) descriptors encode information about both charge distribution and surface area.

For phenolic compounds, descriptors related to hydrophobicity (log P), electronic properties (HOMO/LUMO energies, bond dissociation enthalpy), and steric parameters have been shown to be important. nih.gov

Table 1: Common Molecular Descriptors in Phenolic QSAR Models

Descriptor Category Examples Relevance to Phenolic Compounds
Constitutional (1D) Molecular Weight, Number of -OH groups Basic properties, relates to size and key functional groups. nih.govresearchgate.net
Topological (2D) Connectivity Indices, Kappa Shape Indices Describes molecular branching and shape.
Geometrical (3D) Solvent Accessible Surface Area, van der Waals Volume Relates to the molecule's interaction with its environment. researchgate.net
Electronic HOMO/LUMO Energies, Dipole Moment, Bond Dissociation Enthalpy (BDE) Crucial for antioxidant activity and reactivity. mdpi.com
Hydrophobicity Log P (Octanol-Water Partition Coefficient) Important for membrane permeability and bioavailability.

Machine learning algorithms are powerful tools for constructing QSAR models by identifying complex, non-linear relationships between molecular descriptors and activity. docbrown.info Various algorithms are employed:

Multiple Linear Regression (MLR): A statistical technique that uses several explanatory variables to predict the outcome of a response variable. It provides easily interpretable models. researchgate.net

Partial Least Squares (PLS): A regression method that is particularly useful when the number of descriptors is large and there is multicollinearity among them. unamur.be

Artificial Neural Networks (ANN): These are computational models inspired by the structure and function of biological neural networks. ANNs are capable of modeling highly complex and non-linear relationships, but are often considered "black box" models due to their lack of simple interpretability. unamur.be

Support Vector Machines (SVM): A supervised learning model that uses classification algorithms for two-group classification problems. It can also be used for regression analysis.

Random Forest (RF): An ensemble learning method that operates by constructing a multitude of decision trees at training time and outputting the class that is the mode of the classes (classification) or mean prediction (regression) of the individual trees.

Genetic Algorithms (GA): These are search heuristics inspired by the process of natural selection. In QSAR, they are often used for variable selection, i.e., to choose the most relevant descriptors for building the model. researchgate.net

A QSAR model is only useful if it is statistically robust and has good predictive power. Therefore, rigorous validation is essential. Key statistical parameters used for validation include:

Coefficient of Determination (R²): Indicates the goodness-of-fit of the model for the training set.

Cross-validated R² (Q²): Often determined using a leave-one-out (LOO) procedure, it assesses the model's internal predictive ability. nih.gov

External Validation: The model's predictive power is tested on an external set of compounds that were not used in model development. The predictive R² (R²pred) is a common metric. unamur.be

Equally important is defining the Applicability Domain (AD) of the model. capes.gov.br The AD is the chemical space of compounds for which the model is expected to make reliable predictions. nih.govnih.gov A prediction for a compound that falls outside the AD is considered an extrapolation and is likely to be unreliable. nih.gov The leverage approach, which analyzes the influence of each compound on the model, is a common method for defining the AD. nih.gov The OECD has established principles for QSAR model validation to ensure their reliability for regulatory purposes, which include defining the AD. nih.govcapes.gov.br

The specific substituents on this compound, a fluorine atom and an isopropyl group, will significantly influence its physicochemical properties and, consequently, its behavior in QSAR models.

Fluorine Substituent: Fluorine is a highly electronegative atom and is considered an electron-withdrawing group (EWG). acs.org Its presence on the phenol ring is expected to have several effects. Computationally, EWGs like fluorine tend to increase the O-H Bond Dissociation Enthalpy (BDE), which would suggest a lower antioxidant activity via the hydrogen atom transfer (HAT) mechanism. nih.govacs.org However, EWGs decrease the proton affinity (PA), making the compound more acidic (lower pKa). acs.org This increased acidity can favor the Sequential Proton-Loss Electron-Transfer (SPLET) mechanism of antioxidant action, which can be significant in polar solvents. acs.org The effect of fluorine substitution can be complex; while it is an EWG, its small size means it doesn't typically introduce significant steric hindrance. capes.gov.br

Isopropyl Substituent: The isopropyl group is an electron-donating group (EDG) due to hyperconjugation. EDGs are known to decrease the O-H BDE of phenols, which generally enhances antioxidant activity through the HAT mechanism. nih.govacs.org The isopropyl group also introduces steric bulk, particularly at the ortho position. This steric hindrance can influence the planarity of the molecule and the accessibility of the hydroxyl group to radicals.

The interplay of these two substituents—the electron-withdrawing fluorine at position 5 and the electron-donating, sterically bulky isopropyl group at position 2—creates a unique electronic and steric profile for this compound. Computational studies can quantify these effects by calculating key descriptors like BDE and pKa. For example, DFT calculations using functionals like B3LYP can provide reliable estimates of these values. nih.gov These calculated descriptors can then be used within a QSAR framework to predict the compound's activity, such as its antioxidant potential or toxicity, relative to other phenolic compounds. nih.govnih.gov

Table 2: Predicted Effects of Substituents on Key QSAR Descriptors

Substituent Type Effect on O-H Bond Dissociation Enthalpy (BDE) Effect on Acidity (pKa)
Fluorine Electron-Withdrawing (EWG) Increase (less favorable for HAT) acs.org Decrease (more acidic, favors SPLET) acs.org
Isopropyl Electron-Donating (EDG) Decrease (more favorable for HAT) acs.org Increase (less acidic)

Computational Chemistry and Theoretical Modeling of 5 Fluoro 2 Isopropylphenol

Use as a Chemical Intermediate in Organic Synthesis

5-Fluoro-2-isopropylphenol can serve as a versatile intermediate in the synthesis of more complex molecules. The hydroxyl group can be readily converted into other functional groups, and the aromatic ring can undergo further substitution reactions. Its structure makes it a precursor for the synthesis of various derivatives that can be screened for biological activity or used in the development of new materials. For example, similar fluorinated compounds are used in the synthesis of fluorophores and other functional dyes. mdpi.com

Role in Medicinal Chemistry and Drug Discovery

While specific applications of this compound in drug discovery are not widely documented in the provided search results, its structural motifs are highly relevant. The fluorophenol moiety is present in various bioactive molecules, and the strategic incorporation of fluorine is a common strategy to enhance drug-like properties. nih.govtandfonline.com The isopropyl group can contribute to favorable binding interactions with biological targets. nih.gov Therefore, this compound is a valuable scaffold for the design and synthesis of novel compounds to be evaluated as potential therapeutic agents.

Application in Materials Science and Agrochemical Research

Phenolic compounds are precursors to a wide range of materials, including polymers and resins. wikipedia.org The introduction of fluorine can impart unique properties such as thermal stability and chemical resistance to these materials. While direct applications of this compound in materials science are not specified, its structure suggests potential use in the development of specialty polymers. In agrochemical research, phenolic structures are common in herbicides and pesticides. wikipedia.org The fluorinated and isopropyl-substituted scaffold of this compound could be explored for the development of new agrochemicals with potentially enhanced efficacy or improved environmental profiles.

Mechanistic Investigations of Biological Activities and Molecular Interactions

Enzyme-Substrate/Inhibitor Interaction Mechanisms

The interaction of 5-Fluoro-2-isopropylphenol with various enzymes is a key area of investigation. These studies help to elucidate the biochemical pathways through which this compound and related fluorinated phenols exert their effects.

Studies on Phospholipase D (PLD) Inhibition by Fluorinated Phenols

Phospholipase D (PLD) is a critical signaling enzyme that generates the lipid second messenger phosphatidic acid (PA). nih.gov PA is implicated in numerous cellular processes, including cell spreading, cytoskeletal reorganization, and chemotaxis. nih.gov

While direct studies on this compound are not extensively detailed in the provided results, research on similar small-molecule inhibitors provides a framework for understanding its potential mechanism. For instance, the compound 5-fluoro-2-indolyl des-chlorohalopemide (FIPI) has been identified as a potent inhibitor of PLD. nih.gov FIPI blocks the in vivo production of PA, thereby affecting cellular processes regulated by PLD. nih.gov This suggests that fluorinated phenols, as a class, may interfere with PLD activity, which in turn could modulate F-actin cytoskeleton reorganization and cell motility. nih.gov

Peroxidase Enzyme-Mediated Biotransformation Mechanisms

Peroxidases are enzymes that catalyze the oxidation of a wide range of substrates. Studies have shown that horseradish peroxidase (HRP), in the presence of hydrogen peroxide and a phenolic cosubstrate, can effectively degrade perfluorinated compounds. nih.gov This process is mediated by radical intermediate species generated from the phenolic cosubstrate. nih.gov These reactive radicals are capable of breaking the stable carbon-fluorine bonds characteristic of perfluorinated compounds. nih.gov

While not directly studying this compound, this research provides a plausible mechanism for its biotransformation. It is conceivable that this compound could act as a cosubstrate for peroxidases, leading to the generation of radical species and subsequent degradation. This enzymatic process is a recognized pathway for the removal of phenols from various environments. nih.gov

Alkylphenol Biotransformation Catalyzed by Oxidoreductases

Oxidoreductases, such as 4-ethylphenol (B45693) methylenehydroxylase (4EPMH) from Pseudomonas putida, catalyze the biotransformation of alkylphenols. nih.gov The mechanism involves the dehydrogenation of the alkylphenol to form a quinone methide intermediate, which is then hydrated to an alcohol. nih.gov This process is stereospecific, producing a specific enantiomer of the resulting alcohol. nih.gov The primary requirement for this transformation is that the hydroxyl and alkyl groups on the phenol (B47542) ring are in a para position to each other. nih.gov Given the structure of this compound, it is a potential substrate for such enzymatic transformations, which could lead to the formation of chiral alcohol metabolites.

Receptor Modulation and Allosteric Effects

This compound and related phenol derivatives are also known to interact with neurotransmitter receptors, modulating their activity and influencing neuronal signaling.

Mechanistic Insights into Glycine (B1666218) Receptor Potentiation and Inhibition by Phenol Derivatives

Glycine receptors (GlyRs) are crucial for inhibitory neurotransmission in the central nervous system, including the spinal cord and brain stem. nih.govnih.gov They are ligand-gated ion channels that, upon activation, allow the influx of chloride ions, leading to hyperpolarization and inhibition of neuronal activity. nih.gov

Phenol derivatives have been shown to be potent modulators of GlyR function. nih.govnih.gov They can act as positive allosteric modulators, potentiating the effect of the natural agonist, glycine. nih.govnih.gov This means that in the presence of these phenol derivatives, a lower concentration of glycine is needed to activate the receptor. At much higher concentrations, some phenol derivatives can directly activate the GlyR in the absence of glycine. nih.govnih.gov However, at very high concentrations, certain halogenated phenols can also exhibit inhibitory effects. nih.gov

Antioxidant and Antinitrosating Properties: Mechanistic Studies

This compound exhibits notable antioxidant and antinitrosating properties, which are central to its potential biological effects. These properties are attributed to its specific chemical structure and its ability to interact with and neutralize reactive oxygen and nitrogen species.

The antioxidant activity of phenolic compounds like this compound is largely attributed to their ability to scavenge free radicals. This process is primarily governed by two main mechanisms: hydrogen atom transfer (HAT) and single electron transfer (SET). In the HAT mechanism, the phenolic antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it and interrupting the oxidative chain reaction. The SET mechanism involves the transfer of an electron from the antioxidant to the free radical. nih.gov

The efficiency of a phenolic compound as a radical scavenger is influenced by several structural factors. scienceopen.com The stability of the resulting phenoxyl radical after hydrogen or electron donation is a key determinant of its antioxidant capacity. scienceopen.com This stability is influenced by resonance effects within the aromatic ring. scienceopen.com Quantum chemical studies have been employed to model and understand the free radical-scavenging properties of phenols, providing insights into the mechanisms of their reactions with free radicals. scienceopen.comnih.gov

The Oxygen Radical Absorbance Capacity (ORAC) assay is a common method used to evaluate the antioxidant activity of compounds, operating through a HAT-based mechanism. nih.gov Studies on various phenolic compounds have shown that the number and position of hydroxyl groups, as well as other substituents on the aromatic ring, significantly impact their radical scavenging activity. nih.govresearchgate.net

While specific kinetic studies on the nitroso group transfer and inhibition of nitrosative deamination for this compound are not extensively detailed in the provided search results, the general principles of how phenolic compounds interact with nitrosating agents can be inferred. Phenolic compounds can act as antinitrosating agents by competing with other molecules for nitrosating species, thereby preventing the formation of potentially carcinogenic N-nitroso compounds.

The electronic properties of the substituents on the phenol ring play a crucial role in this process. Electron-donating groups can enhance the reactivity of the phenol towards electrophilic nitrosating agents, making them more effective inhibitors of nitrosation reactions.

Structure-Activity Relationship (SAR) Derivation for Biological Effects

The biological activities of this compound are intrinsically linked to its molecular structure. Structure-Activity Relationship (SAR) studies aim to identify the key structural features responsible for its biological effects.

SAR studies on flavonoids and other phenolic compounds have revealed several key structural requirements for high radical scavenging activity. These include the presence of a catechol or pyrogallol (B1678534) structure in the B ring, an aromatic 1,4-pyrone structure in the C ring, and a hydroxyl group at the C3 position. nih.gov While this compound is not a flavonoid, these findings highlight the importance of the arrangement of hydroxyl and other functional groups on the aromatic ring for antioxidant activity.

The position and electronic nature of substituents on the phenol ring are critical determinants of biological efficacy. In the case of this compound, the fluorine atom at the 5-position and the isopropyl group at the 2-position significantly influence its properties.

The fluorine atom, being an electron-withdrawing group, can affect the acidity of the phenolic hydroxyl group and the electron density of the aromatic ring. This, in turn, can modulate its reactivity in various biological interactions. For instance, in a study on 2-fluoro-4-halophenols, the type of halogen substituent was found to influence phase II metabolism, with hydrophobicity playing a key role. nih.gov

The isopropyl group is an electron-donating group, which can increase the electron density on the aromatic ring and potentially enhance its radical scavenging activity. The interplay between the electron-withdrawing fluorine and the electron-donating isopropyl group creates a unique electronic environment that dictates the biological profile of this compound.

Table 1: Influence of Substituents on the Properties of Phenolic Compounds

SubstituentPositionElectronic NaturePotential Influence on Bioactivity
Fluorine5Electron-withdrawingModulates acidity and electron density
Isopropyl2Electron-donatingMay enhance radical scavenging activity

Herbicidal Activity: Mechanistic Principles and Comparative Efficacy

While specific studies on the herbicidal activity of this compound were not found, the general principles of how phenolic compounds can act as herbicides can be discussed. Phenolic compounds can interfere with various physiological and biochemical processes in plants, leading to phytotoxicity.

The mechanisms of action for herbicidal phenols can include:

Inhibition of Photosynthesis: Some phenols can interfere with the electron transport chain in photosystem II.

Disruption of Cell Membranes: Phenolic compounds can disrupt the integrity of cell membranes, leading to leakage of cellular contents.

Inhibition of Enzyme Activity: They can inhibit the activity of essential enzymes involved in plant growth and development.

The comparative efficacy of a potential herbicidal compound is often evaluated against existing commercial herbicides. For example, a study on the invasive weed Parthenium hysterophorus compared the efficacy of several herbicides, including glyphosate, bromoxynil (B128292) + MCPA, pendimethalin, and triasulfuron (B1222591) + terbutryn. scirp.org Glyphosate was found to be the most effective in this particular study. scirp.org Any evaluation of this compound as a herbicide would require similar comparative studies against a range of target weed species and established herbicides.

Environmental Fate and Biotransformation Pathways

Environmental Distribution and Persistence of Fluorinated Phenolic Compounds

Fluorinated phenolic compounds represent a class of chemicals whose environmental behavior is significantly influenced by the presence and position of fluorine atoms on the aromatic ring. researchgate.netnih.gov The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which imparts considerable stability to these molecules, often making them more persistent in the environment compared to their non-fluorinated counterparts. researchgate.netnih.gov

Generally, phenols are relatively soluble in water and can be volatile. waterquality.gov.au However, the introduction of fluorine can alter properties like lipophilicity and stability. oup.com While many simple phenols are readily degraded by microbes, the stability of the C-F bond presents a challenge for microbial degradation, potentially leading to longer environmental persistence. researchgate.netwaterquality.gov.au Many fluorinated organic chemicals are considered recalcitrant, and their increased use in pharmaceuticals and agrochemicals has made them a growing class of environmental pollutants. nih.govnih.govresearchgate.net Studies on various fluorinated substances show that while biotransformation is possible, complete mineralization can be a slow process. nih.govresearchgate.net The persistence of these compounds is a key factor in their environmental risk profile, as long-term presence increases the chances of transport and exposure in different environmental compartments. amu.edu.pl

Degradation Pathways of Phenols and Related Xenobiotics

The degradation of phenolic compounds in the environment can occur through both biological (biotic) and non-biological (abiotic) processes. amu.edu.pl Biotic transformations, carried out by a diverse range of microorganisms, are often the primary route for the breakdown of these xenobiotics in both soil and water. amu.edu.plresearchgate.netnih.gov

Microorganisms have evolved sophisticated enzymatic systems to break down aromatic compounds, including phenols, using them as a source of carbon and energy. amu.edu.pl These processes are fundamental to the detoxification and removal of such pollutants from both aquatic and terrestrial ecosystems. amu.edu.plnih.gov The adaptability of microbial communities can even lead to enhanced degradation of related compounds after exposure to a single type of phenol (B47542). nih.gov

Aerobic Biotransformation

Under aerobic (oxygen-present) conditions, the microbial degradation of phenols is typically initiated by phenol hydroxylase enzymes. frontiersin.orgnih.gov This enzyme hydroxylates the aromatic ring to form a catechol intermediate. frontiersin.orgnih.govmdpi.com The catechol ring is then cleaved by dioxygenase enzymes through one of two main pathways:

Ortho-cleavage pathway: Catechol 1,2-dioxygenase cleaves the bond between the two hydroxyl groups, leading to the formation of cis,cis-muconate. nih.govfrontiersin.org

Meta-cleavage pathway: Catechol 2,3-dioxygenase cleaves the ring at a bond adjacent to the hydroxyl groups, producing 2-hydroxymuconic semialdehyde. nih.gov

These initial steps, particularly the action of oxygenases, are crucial for destabilizing the aromatic ring. researchgate.net The resulting intermediates are further processed through metabolic routes like the tricarboxylic acid (TCA) cycle, ultimately leading to mineralization into carbon dioxide and water. amu.edu.plfrontiersin.org For fluorinated phenols, this initial hydroxylation often results in fluorocatechol intermediates. researchgate.net

Anaerobic Biotransformation

In the absence of oxygen, the degradation of aromatic compounds is more challenging. The complete biodegradation of fluoroaromatics under anaerobic conditions requires enzymatic cleavage of the C-F bond, a process that was long thought to be impossible without oxygen. nih.govresearchgate.net For non-fluorinated phenol, a common anaerobic pathway involves an initial carboxylation to form benzoate, which is then further degraded. nih.gov

Studies on fluorophenols under anaerobic conditions have shown that transformation is possible, though often slower and sometimes incomplete. nih.gov For example, 2-fluorophenol (B130384) can be transformed into 3-fluorobenzoate, while 4-fluorophenol (B42351) has been observed to be more resistant to transformation. nih.gov A significant breakthrough was the discovery of an oxygen-independent C-F bond cleavage mechanism in the denitrifying bacterium Thauera aromatica. nih.govresearchgate.net This process involves the ATP-dependent reductive defluorination of 4-fluorobenzoyl-coenzyme A, demonstrating a viable pathway for the complete anaerobic degradation of certain fluoroaromatics. nih.govresearchgate.net

Table 1: Comparison of Aerobic and Anaerobic Degradation Pathways for Fluorinated Phenols

Feature Aerobic Pathway Anaerobic Pathway
Oxygen Requirement Required Not required
Initial Key Enzyme Phenol Hydroxylase (an oxygenase) Carboxylase; Benzoyl-CoA Reductase (BCR)
Initial Reaction Hydroxylation to form fluorocatechol Carboxylation to fluorobenzoate; Reductive defluorination of fluoro-CoA esters
Ring Cleavage Dioxygenase-mediated (ortho- or meta-cleavage) Reductive dearomatization
C-F Bond Cleavage Can occur after ring cleavage or via hydroxylation Can occur directly via reductive defluorination (e.g., in Thauera)
Example Organisms Pseudomonas spp., Rhodococcus spp. Thauera aromatica

Ipso-Hydroxylation

Ipso-hydroxylation is a substitution reaction where a substituent on an aromatic ring is replaced by a hydroxyl group. This mechanism is particularly relevant for para-substituted phenols. While direct enzymatic ipso-fluorination of phenols has been explored synthetically, the reverse reaction, ipso-hydroxylation to remove fluorine, is a potential but challenging biodegradation step. researchgate.netnih.gov Analogous reactions, such as the hydroxylation of arylboronic acids to phenols, demonstrate the biochemical feasibility of such transformations. acs.orgrsc.orgdntb.gov.ua Certain enzymes, like peroxidases, have been shown to degrade fluorinated phenolic compounds, and depending on the substrate and enzyme active site, could potentially facilitate a reaction at the fluorine-substituted carbon. nih.gov

Quinone Methide Formation

The oxidation of phenols, particularly those with a substituent at the para-position (like the isopropyl group in 5-fluoro-2-isopropylphenol), can generate highly reactive intermediates known as quinone methides. nih.govrsc.org These molecules are formed through a two-electron oxidation process. nih.gov Quinone methides are electrophilic and act as Michael acceptors, readily reacting with nucleophiles. nih.govnih.gov This reactivity provides a pathway for degradation, as the formation of a quinone methide can lead to subsequent reactions that break down the original phenolic structure. The formation can be initiated by chemical oxidants or enzymatically. acs.orgrsc.org The stability and reactivity of the quinone methide are strongly influenced by the other substituents on the aromatic ring. nih.gov

A variety of microorganisms have been identified with the ability to degrade and transform fluorinated and phenolic compounds. researchgate.net

Pseudomonas

Members of the genus Pseudomonas are well-documented for their metabolic versatility and capacity to degrade a wide array of xenobiotics, including fluorinated aromatics. researchgate.netnih.gov

Pseudomonas spp. have been shown to utilize SF₅-substituted aminophenols as their sole carbon source, demonstrating the ability to biodegrade complex fluorinated aromatics and release fluoride (B91410) ions. nih.gov

Pseudomonas pseudoalcaligenes can use fluorobiphenyls as a carbon and energy source, degrading them via a pathway similar to that for chlorobiphenyls, ultimately producing fluorobenzoates. oup.comresearchgate.net

Pseudomonas putida is a model organism for studying aromatic degradation and has been shown to defluorinate compounds through the action of enzymes like toluene (B28343) dioxygenase, sometimes via unexpected mechanisms. asm.org

Various Pseudomonas strains are frequently isolated from contaminated environments and are capable of degrading phenol, often through the ortho- or meta-cleavage pathways. researchgate.netfrontiersin.org

Sphingomonas

The genus Sphingomonas is also known for its remarkable degradative capabilities, particularly towards complex aromatic hydrocarbons and phenols. researchgate.netnih.gov

Sphingomonas sp. strain NP5 possesses a unique monooxygenase that can attack a wide range of 4-alkylphenols with branched side chains, a structure analogous to 2-isopropylphenol. mdpi.com This suggests a potential capability to initiate degradation of compounds like this compound.

Sphingomonas paucimobilis has been reported to degrade various polycyclic aromatic hydrocarbons (PAHs) and phenolic compounds, often employing a catechol meta-cleavage pathway. researchgate.net

Other microorganisms such as Rhodococcus opacus and the fungus Cunninghamella elegans are also notable for their ability to transform fluorinated phenols and other xenobiotics, often producing hydroxylated intermediates. researchgate.netmdpi.comresearchgate.netnih.govnih.gov

Table 2: Microorganisms with Demonstrated Capability to Degrade Fluorinated and Phenolic Compounds

Microorganism Genus Specific Strain(s) Compound(s) Degraded/Transformed Key Findings
Pseudomonas P. pseudoalcaligenes KF707 2-Fluorobiphenyl, 4-Fluorobiphenyl Utilizes as sole carbon source; produces fluorobenzoates. oup.comresearchgate.net
P. putida F1 2,2-Difluoro-1,3-benzodioxole (DFBD) Defluorination via toluene dioxygenase. asm.org
Pseudomonas spp. SF₅-Aminophenols Utilizes as sole carbon and energy source; releases fluoride. nih.gov
Sphingomonas S. paucimobilis EPA505 Phenanthrene, other PAHs, phenolic compounds Utilizes catechol meta-cleavage pathway. researchgate.net
Sphingomonas sp. NP5 4-Alkylphenols (branched), Bisphenols Possesses a unique monooxygenase for branched alkylphenols. mdpi.com
Rhodococcus R. opacus 1cp Monofluorophenols Forms fluorocatechol and fluoropyrogallol intermediates. researchgate.net
Thauera T. aromatica 4-Fluorobenzoate, 4-Fluorotoluene Anaerobic degradation with oxygen-independent C-F bond cleavage. nih.govresearchgate.net
Cunninghamella (Fungus) C. elegans Fluorobiphenyls, other fluorinated drugs Transforms compounds into hydroxylated and conjugated metabolites. researchgate.netnih.govnih.gov

In addition to microbial action, non-biological processes can contribute to the transformation of phenolic compounds in the environment. amu.edu.pl These abiotic pathways can be significant, particularly in certain environmental matrices.

Oxidation: Phenols can be oxidized by naturally occurring substances in the environment. In estuarine environments, for example, interaction with dissolved oxygen and other naturally occurring oxidizers can contribute to the removal of phenolic compounds. nih.gov

Adsorption: Phenolic compounds can adsorb to suspended particles and sediment. This process can influence their bioavailability and transport in aquatic systems. While it removes the compound from the water column, it does not degrade it. nih.gov

Other Factors: Other abiotic factors that can induce transformation include reactions with metal oxides (e.g., MnO₂, Fe₂O₃) found in soils and sediments, and photodegradation caused by solar radiation, although the extent of these processes depends heavily on environmental conditions. amu.edu.pl

Abiotic Transformation Pathways

Identification and Characterization of Transformation Products and Metabolites

The identification of transformation products and metabolites is crucial for understanding the complete environmental fate of this compound and for assessing the potential toxicity of its degradation intermediates. Advanced analytical techniques, particularly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), are powerful tools for separating and identifying these compounds in complex environmental matrices. rsc.orgresearchgate.netnih.govmdpi.comnih.gov

During photodegradation and sonochemical degradation, a variety of transformation products can be formed. Based on studies of similar compounds, potential transformation pathways for this compound include:

Hydroxylation: The addition of hydroxyl groups to the aromatic ring, leading to the formation of dihydroxy-isopropy-fluorobenzene isomers.

Dehalogenation: The removal of the fluorine atom to form 2-isopropylphenol.

Oxidation of the isopropyl group: The isopropyl group can be oxidized to form alcohol, ketone, or carboxylic acid functionalities.

Ring cleavage: The aromatic ring can be opened to form smaller, aliphatic compounds.

In the context of biodegradation, microorganisms may utilize different enzymatic pathways to metabolize this compound. Studies on the biodegradation of other fluorinated aromatic compounds have shown that microbes can catalyze hydroxylation and subsequent ring cleavage. nih.gov For example, the biodegradation of pentafluorosulfanyl-substituted aminophenol by Pseudomonas spp. resulted in the formation of an N-acetylated derivative and 4-(pentafluorosulfanyl)catechol. nih.gov

The complete mineralization of this compound would ultimately lead to the formation of carbon dioxide, water, and fluoride ions. However, the formation of stable, intermediate transformation products is possible and requires careful investigation. The use of high-resolution mass spectrometry (HRMS) can aid in the elucidation of the elemental composition of unknown metabolites, while MS/MS provides structural information through fragmentation patterns. nih.govmdpi.comresearchgate.net

Potential Transformation Product/Metabolite Formation Pathway Analytical Method for Identification
Fluoride (F⁻)DefluorinationIon Chromatography, 19F-NMR umn.edu
2-IsopropylphenolDehalogenationGC-MS, LC-MS/MS
Hydroxylated derivativesAromatic ring hydroxylationLC-MS/MS
Ring-opened aliphatic acidsOxidative ring cleavageLC-MS/MS

Interactive Data Table: Potential Transformation Products of this compound

Note: This table is based on plausible degradation pathways inferred from related compounds, as direct experimental identification for this compound is not widely documented.

Research on Remediation Strategies for Fluorinated Phenolic Waste Products

The presence of fluorinated phenolic compounds in industrial wastewater necessitates the development of effective remediation strategies. nih.govresearchgate.netresearchgate.net Due to their potential persistence and toxicity, conventional wastewater treatment methods may not be sufficient for their complete removal. bohrium.comsaltworkstech.com Advanced Oxidation Processes (AOPs) are a promising class of technologies for the treatment of water contaminated with such refractory organic pollutants. ttu.eeresearchgate.netmdpi.comksu.edu.sa

AOPs are characterized by the in-situ generation of highly reactive and non-selective hydroxyl radicals (•OH), which can effectively degrade a wide range of organic compounds. ttu.ee Common AOPs applicable to the remediation of fluorinated phenolic waste include:

UV/H₂O₂: The photolysis of hydrogen peroxide (H₂O₂) with UV light generates •OH radicals.

Photo-Fenton: This process uses UV light, hydrogen peroxide, and iron salts (Fe²⁺/Fe³⁺) to produce •OH radicals. ksu.edu.sa

Ozonation: Ozone (O₃) can directly oxidize organic compounds or decompose to form •OH radicals, especially at high pH. bohrium.com

Photocatalysis: Semiconductor materials, such as titanium dioxide (TiO₂), can generate electron-hole pairs upon UV irradiation, which in turn produce reactive oxygen species, including •OH radicals.

Sonolysis: As discussed in section 6.2.2.2, ultrasound can induce the formation of •OH radicals.

The choice of remediation strategy depends on various factors, including the concentration of the pollutant, the composition of the wastewater matrix, and economic considerations. saltworkstech.com For industrial wastewater containing high concentrations of phenolic compounds, a combination of different treatment methods may be necessary to achieve the desired level of purification. For instance, a chemical oxidation step could be followed by a biological treatment process to remove the more biodegradable intermediates. ttu.ee

Enzymatic treatment, using enzymes like laccase or peroxidase immobilized on nanostructured materials, also shows promise for the remediation of phenolic compounds. nih.gov These biocatalysts can offer high specificity and efficiency under mild operating conditions.

Research continues to focus on optimizing these remediation technologies and developing novel materials and processes to enhance their efficiency and cost-effectiveness for the treatment of fluorinated phenolic waste products.

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Separation and Quantification of Phenols

Chromatography is a cornerstone for the analysis of phenolic compounds. The selection of a specific technique is dictated by the analyte's physicochemical properties, such as volatility, polarity, and thermal stability, as well as the complexity of the sample matrix.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile organic compounds. nih.gov For phenolic compounds like "5-Fluoro-2-isopropylphenol", which possess polar hydroxyl groups, direct analysis can sometimes be challenging due to potential peak tailing and interaction with the GC column. However, its inherent volatility makes it a candidate for GC-MS analysis, often enhanced through derivatization. phenomenex.com GC-MS combines the high-resolution separation capability of gas chromatography with the sensitive and selective detection power of mass spectrometry, making it ideal for identifying and quantifying trace-level analytes in complex mixtures. nih.govresearchgate.net

To overcome the challenges associated with analyzing polar compounds by GC, derivatization is a crucial preparatory step. nih.govresearchgate.net This process chemically modifies the analyte to reduce its polarity, increase its volatility, and improve its thermal stability. nih.govresearchgate.net For phenols, silylation and acylation are common and effective strategies. nih.govresearchgate.net

Silylation: This is a widely used derivatization technique where an active hydrogen in the phenolic hydroxyl group is replaced by a non-polar trimethylsilyl (B98337) (TMS) group. phenomenex.com Reagents like N,N-bis(trimethylsilyl)-2,2,2-trifluoroacetamide (BSTFA) and N-trimethylsilylimidazole (TMSI) are effective for this purpose. phenomenex.comnih.gov The resulting TMS-ether of "this compound" would be more volatile and exhibit improved chromatographic behavior, leading to sharper peaks and enhanced sensitivity. phenomenex.com The reaction is typically fast; for instance, silylation of various phenols in acetone (B3395972) can be completed in under 15 seconds at room temperature. nih.govresearchgate.net

Acylation: This strategy involves reacting the phenol (B47542) with an acylating agent, such as pentafluorobenzoyl chloride (PFBoyl-Cl), to form an ester. researchgate.net This is particularly useful for electron capture negative ion chemical ionization (ECNICI-MS), as the pentafluorobenzoyl group has a high electron affinity, significantly enhancing detection sensitivity for trace-level analysis. researchgate.net Optimizing reaction conditions, such as temperature and time (e.g., 60°C for 45 minutes), is critical for achieving complete derivatization. researchgate.net

The following table summarizes common derivatization reagents and their applications for phenolic compounds.

Derivatization StrategyReagentAbbreviationTarget AnalytesBenefits for GC-MS
Silylation N,N-bis(trimethylsilyl)-2,2,2-trifluoroacetamideBSTFAPhenols, Alcohols, Carboxylic AcidsIncreases volatility, Improves thermal stability. nih.govnih.gov
N-trimethylsilylimidazoleTMSIHydroxyl groups, Phenols, ThiolsTargets hydroxyl groups effectively. phenomenex.com
Acylation Pentafluorobenzoyl chloridePFBoyl-ClFatty Alcohols, PhenolsEnhances sensitivity for ECNICI-MS. researchgate.net

Isotope Dilution Mass Spectrometry (IDMS) is a definitive method for achieving high-accuracy quantification. nih.gov The technique involves adding a known amount of an isotopically labeled version of the analyte (e.g., "this compound" labeled with ¹³C or ²H) to the sample as an internal standard. nih.gov This labeled standard is chemically identical to the analyte and behaves similarly during sample preparation, extraction, and chromatographic analysis. nih.gov By measuring the ratio of the signal from the native analyte to that of the isotopically labeled standard, the concentration of the analyte can be determined with high precision and accuracy. nih.govresearchgate.net This approach effectively corrects for matrix effects and variations in instrument response, making it a powerful tool for quantitative analysis in complex samples. nih.gov

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) provides information on the isotopic composition (e.g., ¹³C/¹²C) of individual compounds. nih.govthermofisher.com In this technique, compounds eluting from the GC column are combusted in a reactor, converting them into simple gases like CO₂. thermofisher.commetsol.com These gases are then introduced into an isotope ratio mass spectrometer, which measures the isotopic ratios with very high precision. metsol.com This method, also known as compound-specific isotope analysis (CSIA), can be used to trace the origin, formation pathways, and environmental fate of compounds like "this compound". thermofisher.comnih.govrroij.com While GC-MS quantifies the amount of a compound, GC-C-IRMS reveals its isotopic signature, which can provide a deeper understanding of its history. thermofisher.comnih.gov The precision of GC-C-IRMS allows for the detection of small variations in natural isotope abundances. thermofisher.comdshs-koeln.de

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of phenolic compounds, especially those that are non-volatile, thermally labile, or highly polar. fishersci.comnih.gov Unlike GC, HPLC does not typically require derivatization for analytes like "this compound". nih.gov The separation is achieved in the liquid phase on a column packed with a stationary phase, most commonly a C18 or C8 reversed-phase material. chromatographyonline.commdpi.com

For fluorinated aromatic compounds, fluorinated stationary phases, such as pentafluorophenyl (PFP) phases, can offer unique selectivity compared to traditional C18 columns. fishersci.comchromatographyonline.com The choice of mobile phase, typically a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol, is optimized to achieve the desired separation. nih.govscirp.org

A key advantage of HPLC is its compatibility with a wide range of detectors:

UV-Vis/Diode Array Detection (DAD): Phenolic compounds, including "this compound", possess chromophores that absorb ultraviolet light, making UV detection a straightforward and robust method for quantification. scirp.org

Fluorescence Detection (FLD): For enhanced sensitivity and selectivity, HPLC can be coupled with fluorescence detection. nih.gov This may require pre-column derivatization with a fluorescent labeling agent, such as 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride (DIB-Cl) or 3-chlorocarbonyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone (DMEQ-COCl), to make the analyte fluorescent. nih.govscirp.org

Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides the highest level of selectivity and sensitivity, allowing for both quantification and structural confirmation. nih.govmdpi.com LC-MS is particularly powerful for analyzing complex mixtures and identifying unknown compounds. nih.gov

The table below outlines typical HPLC conditions used for the analysis of various phenolic compounds, which would be applicable for developing a method for "this compound".

Column TypeMobile Phase CompositionDetection ModeApplication Notes
Reversed-Phase C18 Gradient of Acetonitrile and 0.1% Formic Acid in WaterMS/MSSimultaneous determination of multiple phenolic acids and flavonoids. mdpi.com
Pentafluorophenyl (PFP) Acetic Acid in Water / Acetic Acid in MethanolUV Diode ArrayOffers superior selectivity for halogenated and nitrophenols. fishersci.com
Reversed-Phase ODS CH₃CN-H₂O-CH₃OHFluorescence (FLD)Requires pre-column derivatization for fluorescence detection. nih.gov
Cholester Column Acetonitrile and 0.1% Trifluoroacetic Acid in WaterUV (280 nm)Used for simultaneous determination of various phenols after derivatization. scirp.org

Capillary Electrophoresis (CE) is a high-resolution separation technique that offers an alternative to chromatographic methods. nih.gov It is particularly advantageous due to its minimal sample and reagent consumption, simplicity, and efficiency in analyzing complex matrices without the need for derivatization. nih.gov In CE, charged molecules are separated in a narrow capillary under the influence of an electric field. The separation is based on the charge-to-size ratio of the analytes. nih.gov

For phenolic compounds, which are typically weak acids, separations are often performed under basic conditions where the phenolic hydroxyl group is deprotonated, rendering the molecule negatively charged. nih.govresearchgate.net Micellar Electrokinetic Capillary Chromatography (MEKC), a mode of CE, is often employed to separate neutral and charged phenols simultaneously. oup.com Coupling CE with mass spectrometry (CE-MS) enhances identification capabilities, allowing for the analysis of thermally labile and non-volatile compounds. nih.govresearchgate.net The precision of CE methods is demonstrated by low relative standard deviations (RSD) for migration times (<0.75%) and peak areas (5-8%). researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Derivatized Analytes

Sample Preparation and Pre-concentration Methods for Complex Research Matrices

Effective sample preparation is critical for removing interfering substances and concentrating the analyte to a level suitable for instrumental detection. The choice between solid-phase extraction (SPE) and liquid-liquid extraction (LLE) depends on factors such as the sample matrix, required recovery, and desired level of automation.

Solid-phase extraction (SPE) is a powerful and widely used technique for the isolation and purification of analytes from liquid samples. researchgate.netnih.gov It offers advantages over LLE by reducing solvent consumption, minimizing analysis time, and allowing for automation. researchgate.net For phenolic compounds like this compound, SPE is particularly effective. nih.govbiotage.com

The selection of the sorbent is crucial for achieving high recovery. Given the structure of this compound, several types of sorbents could be employed. Reversed-phase C18 cartridges are commonly used for the extraction of chlorinated phenolic compounds from aqueous effluents and have shown higher recoveries compared to LLE. researchgate.net Polymeric sorbents, such as those with a divinylbenzene (B73037) (DVB) backbone, or mixed-mode sorbents combining hydrophobic-lipophilic balance (HLB) with ion exchange capabilities, are also excellent candidates for extracting phenols from water. biotage.com The presence of the fluorine atom might also allow for the use of specialized fluorous solid-phase extraction (F-SPE), which involves partitioning between a fluorous solid phase and a fluorophobic liquid phase, offering high selectivity for fluorinated compounds. nih.gov

A typical SPE procedure for extracting this compound from an aqueous research matrix would involve conditioning the cartridge, loading the sample, washing away interferences, and finally eluting the analyte with a suitable organic solvent.

Table 1: Illustrative SPE Parameters for this compound Extraction

ParameterConditionRationale/Reference
Sorbent Type Polymeric (e.g., DVB or HLB) or Mixed-Mode (e.g., SCX/DVB)Polymeric and mixed-mode sorbents are effective for a wide range of phenols. biotage.com
Conditioning 1. Methanol2. Deionized Water (pH adjusted)To activate the sorbent and equilibrate it with the sample's mobile phase. researchgate.net
Sample Loading Aqueous sample, pH adjusted to ~2Acidification ensures the phenolic hydroxyl group is protonated, increasing retention on reversed-phase or cation-exchange sorbents. biotage.com
Washing Deionized Water / Mildly acidic waterTo remove polar, water-soluble interferences without eluting the analyte.
Elution Methanol, Acetonitrile, or AcetoneThese solvents effectively disrupt the interactions between the analyte and the sorbent, ensuring complete recovery. researchgate.net

Liquid-liquid extraction (LLE) is a conventional and versatile technique for separating compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. nih.gov For phenolic compounds, LLE is often performed by adjusting the pH of the aqueous sample to control the ionization state of the analyte. biotage.com To extract an acidic compound like this compound, the aqueous sample is typically acidified to suppress the ionization of the phenolic hydroxyl group, thereby increasing its partitioning into the organic solvent. biotage.com

Common solvents for extracting phenols include diethyl ether, methylene (B1212753) chloride, and various alcohols. researchgate.netbiotage.comnih.gov The choice of solvent is critical and depends on the analyte's polarity and the solvent's extraction efficiency. Recent research has also explored the use of eco-friendly solvents like cineole (eucalyptol) for the extraction of phenols from water, demonstrating high efficiency. researchgate.net

Table 2: Example LLE Protocol for this compound

StepProcedurePurpose/Reference
1. pH Adjustment Adjust aqueous sample pH to < 4 with a suitable acid (e.g., HCl).To ensure the phenol is in its neutral, more organosoluble form. biotage.com
2. Solvent Addition Add an appropriate volume of an immiscible organic solvent (e.g., diethyl ether).To create the two-phase system for partitioning. Diethyl ether is effective for extracting short and medium-chain fatty acids, which have similar extraction requirements to some phenols. nih.gov
3. Extraction Shake the mixture vigorously in a separatory funnel for a set time (e.g., 20 minutes).To facilitate the transfer of the analyte from the aqueous to the organic phase. researchgate.net
4. Phase Separation Allow the layers to separate.Gravity separates the less dense organic layer from the aqueous layer.
5. Collection Collect the organic phase containing the extracted this compound.The organic phase can then be dried and concentrated for analysis.

Alternative Spectrometric and Detection Methods for Research Quantitation

Following sample preparation, various instrumental techniques can be used for the quantification of this compound. The selection is guided by the required sensitivity, selectivity, and the nature of the research application.

Gas chromatography with a flame ionization detector (GC-FID) is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds. rsc.org The FID is highly sensitive to hydrocarbons and provides a response that is proportional to the number of carbon atoms in the analyte, making it an excellent choice for quantification. rsc.org this compound, being a volatile phenolic compound, is well-suited for GC-FID analysis. rsc.orgthermofisher.com

The analysis can be performed directly or after derivatization to improve volatility and chromatographic peak shape. A typical method would involve injecting the extracted sample into a heated port where it is vaporized and carried by an inert gas through a capillary column. The column separates the components of the mixture, and as this compound elutes, it is combusted in a hydrogen-air flame, producing ions that generate a measurable current.

Table 3: Representative GC-FID Operating Conditions

ParameterSettingRationale/Reference
GC Column Capillary column (e.g., 30 m x 0.25 mm) with a 5% diphenyl / 95% dimethyl polysiloxane phase.A standard non-polar to mid-polar column suitable for separating a wide range of organic compounds, including phenols. thermofisher.com
Injector Temperature 250 °CEnsures rapid and complete vaporization of the analyte without thermal degradation. thermofisher.com
Oven Program Temperature ramp (e.g., start at 50°C, ramp to 280°C)To achieve good separation of analytes with different boiling points.
Carrier Gas Helium or HydrogenInert gases to carry the sample through the column.
Detector Flame Ionization Detector (FID)Provides high sensitivity and a wide linear range for organic compounds. rsc.org
Detector Temperature 280-300 °CPrevents condensation of the analyte as it exits the column. thermofisher.com

High-performance liquid chromatography (HPLC) coupled with electrochemical detection (ECD) offers exceptional sensitivity and selectivity for electroactive compounds. nih.govresearchgate.net Phenolic compounds are electrochemically active due to the ease with which the hydroxyl group can be oxidized. nih.gov Therefore, HPLC-ECD is a powerful technique for quantifying trace levels of this compound.

In this method, the sample extract is injected into the HPLC system and separated on a reversed-phase column. As the analyte elutes from the column, it passes through a flow cell containing a working electrode held at a specific potential. youtube.com The oxidation of the phenolic group of this compound at the electrode surface generates a current that is directly proportional to its concentration. youtube.com This method provides low detection limits, often in the nanomolar range. nih.gov

Table 4: Typical HPLC-ECD System Parameters

ParameterSettingRationale/Reference
HPLC Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Standard for separating moderately polar compounds from aqueous solutions. researchgate.net
Mobile Phase Acetonitrile/water or Methanol/water with a buffer (e.g., phosphate (B84403) or acetate)To control retention and ensure conductivity for electrochemical detection.
Flow Rate 0.5 - 1.5 mL/minTypical analytical flow rates for standard bore HPLC columns.
Detector Electrochemical Detector (ECD) with a glassy carbon working electrodeGlassy carbon is a common electrode material for detecting the oxidation of phenols. researchgate.net
Applied Potential +0.6 to +1.0 V (vs. Ag/AgCl)The potential is optimized to selectively oxidize the phenolic group while minimizing background noise. nih.gov

Spectrofluorimetry is a highly sensitive spectroscopic technique used to study the interactions between fluorescent molecules and other substances. agriculturejournals.cz While this compound itself may have native fluorescence, this technique is particularly powerful for investigating its binding to macromolecules, such as proteins, by observing changes in the intrinsic fluorescence of the protein (typically from tryptophan or tyrosine residues). agriculturejournals.czbohrium.com

When a small molecule like this compound binds to a protein, it can cause a quenching (decrease) or enhancement of the protein's fluorescence intensity, or a shift in the emission maximum. agriculturejournals.cz These changes can be used to determine binding affinities, binding constants (Kb), and stoichiometry of the interaction. agriculturejournals.czbohrium.com This approach is invaluable in biochemical and pharmaceutical research to understand how a compound interacts with its biological target. Recent advances like nano-Differential Scanning Fluorimetry (nano-DSF) can also monitor conformational changes in proteins upon binding to polyphenolic compounds. researchgate.netnih.govmdpi.com

The process involves titrating a solution of the target protein with increasing concentrations of this compound and recording the fluorescence spectrum after each addition. The data can then be analyzed using models like the Stern-Volmer equation to elucidate the quenching mechanism and binding parameters. agriculturejournals.cz

Immunochemical Detection Methods in Environmental and Food Research

The application of immunochemical detection methods, such as enzyme-linked immunosorbent assays (ELISAs), for the analysis of this compound in environmental and food matrices has not been documented in peer-reviewed scientific literature to date. The development of such methods hinges on the production of antibodies that can specifically recognize and bind to the target molecule. This process presents unique challenges for small molecules like this compound, which are generally not immunogenic on their own.

For an immunochemical assay to be developed, this compound would first need to be chemically modified into a hapten. This involves conjugating the molecule to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). This conjugate can then be used to immunize an animal, typically a rabbit or a mouse, to elicit an immune response and generate polyclonal or monoclonal antibodies, respectively. The specificity and sensitivity of the resulting antibodies are critical determinants of the assay's performance.

Once suitable antibodies are produced, a variety of immunoassay formats could theoretically be employed for the detection of this compound. A competitive ELISA is the most common format for small molecule detection. In a hypothetical competitive ELISA for this compound, microplate wells would be coated with a known amount of a this compound-protein conjugate. The sample to be tested, potentially containing the free this compound analyte, would be mixed with a limited amount of specific antibodies. This mixture is then added to the coated wells. The free analyte in the sample competes with the coated conjugate for binding to the limited number of antibody sites. A secondary antibody conjugated to an enzyme is then added, which binds to the primary antibody. Finally, a substrate is added that produces a measurable signal (e.g., color change) upon reaction with the enzyme. The intensity of the signal is inversely proportional to the concentration of this compound in the sample.

The development and validation of such an assay would require rigorous testing, including the determination of the limit of detection (LOD), the linear working range, specificity (cross-reactivity with structurally related compounds), and matrix effects in various environmental (e.g., water, soil) and food samples. While these methods offer the advantages of high throughput, portability for in-field screening, and potentially lower costs compared to chromatographic techniques, the significant upfront investment in antibody development and the absence of commercially available reagents currently preclude their use for this compound.

Table 1: Hypothetical Development and Performance Parameters for a Competitive ELISA for this compound

Parameter Description Target Characteristic
Hapten Synthesis Conjugation of this compound to a carrier protein (e.g., BSA, KLH).Stable conjugate with sufficient hapten density.
Antibody Production Immunization of animals (e.g., rabbits, mice) with the hapten-protein conjugate.High-affinity, high-specificity polyclonal or monoclonal antibodies.
Assay Format Indirect competitive ELISA.Optimized concentrations of coating antigen and primary antibody.
Limit of Detection (LOD) The lowest concentration of this compound that can be reliably distinguished from a blank sample.ng/mL or µg/L range.
Linear Working Range The concentration range over which the assay is accurate and precise.Typically spans 2-3 orders of magnitude.
Specificity/Cross-Reactivity The degree to which the antibody binds to other structurally related compounds.Low cross-reactivity with phenols, isopropylphenols, and other fluorinated aromatic compounds.
Matrix Effect Interference from components in the sample matrix (e.g., soil extracts, food homogenates).Minimal matrix effects after appropriate sample preparation.
Recovery The percentage of a known amount of spiked analyte that is detected by the assay in a specific matrix.80-120% in target matrices (e.g., water, milk, fruit juice).

Applications in Chemical Sciences and Materials Research

Utility as Key Building Blocks and Synthetic Intermediates in Organic Synthesis

5-Fluoro-2-isopropylphenol serves as a crucial starting material and intermediate in the synthesis of more complex organic molecules. The phenol (B47542) functional group provides a reactive handle for a variety of chemical transformations, including etherification, esterification, and O-arylation reactions. These reactions allow for the incorporation of the 5-fluoro-2-isopropylphenyl moiety into larger molecular frameworks, a common strategy in the development of new pharmaceuticals and agrochemicals.

The presence of the fluorine atom can significantly influence the reactivity and properties of the resulting derivatives. Fluorine's high electronegativity can alter the acidity of the phenolic proton and modulate the electron density of the aromatic ring, thereby affecting its susceptibility to electrophilic and nucleophilic substitution reactions. For instance, the regioselectivity of certain reactions on the aromatic ring can be directed by the electronic influence of the fluorine atom. nih.gov

The isopropyl group, on the other hand, introduces steric bulk, which can be exploited to control the stereochemistry of reactions and to influence the binding of the final molecule to biological targets. This combination of electronic and steric control makes this compound a valuable precursor for creating a diverse library of compounds with tailored properties.

Contributions to the Design of Novel Functional Molecules and Materials through Fluorination

The incorporation of fluorine into organic molecules is a well-established strategy for enhancing their functional properties. nih.govresearchgate.net this compound contributes to this field by providing a readily available source of a fluorinated aromatic building block. The introduction of the C-F bond can lead to significant improvements in the metabolic stability of drug candidates by blocking sites susceptible to oxidative metabolism. nih.govnih.gov This is a critical aspect of drug design, as increased metabolic stability can lead to improved pharmacokinetic profiles. nih.gov

Furthermore, the fluorine atom can participate in unique non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, which can enhance the binding affinity of a molecule to its biological target. nih.gov The ability to fine-tune these interactions is crucial for the rational design of potent and selective inhibitors of enzymes or modulators of receptors.

In the realm of materials science, the introduction of fluorine can impart desirable properties such as increased thermal stability, chemical resistance, and altered electronic characteristics. researchgate.netguidechem.com Polymers and other materials derived from fluorinated phenols like this compound can exhibit enhanced performance in demanding applications. For example, fluorinated polymers often display low surface energy, leading to applications in coatings and low-friction materials. guidechem.com

Advancements in Organofluorine Chemistry Driven by Phenol Functionalization Research

Research into the functionalization of phenols, including fluorinated variants like this compound, has been a significant driver of innovation in organofluorine chemistry. The development of new synthetic methods for the selective fluorination and derivatization of phenols has expanded the toolbox available to chemists. rsc.org

For instance, methods for the direct C-H fluorination of aromatic compounds and the deoxyfluorination of phenols have seen significant advancements, partly driven by the need to access molecules like this compound and its derivatives. rsc.org These synthetic advancements not only facilitate the synthesis of known fluorinated compounds but also open up avenues for the creation of entirely new classes of organofluorine molecules with novel properties and applications. The study of the reactivity of fluorinated phenols provides valuable insights into the fundamental principles of organofluorine chemistry, guiding the development of future synthetic strategies and the design of next-generation functional molecules. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for 5-Fluoro-2-isopropylphenol, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or halogenation of phenol derivatives. To optimize purity, use column chromatography with silica gel (60–120 mesh) and monitor reaction progress via HPLC (C18 column, methanol/water mobile phase). Ensure stoichiometric control of isopropylating agents to minimize byproducts. For literature validation, systematic searches in databases like Scopus (using title-abstract-keyword filters) can identify peer-reviewed protocols .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm fluorine coupling patterns and isopropyl group integration (δ ~1.2 ppm for CH(CH₃)₂).
  • FT-IR : Peaks at 3300–3500 cm⁻¹ (phenolic O-H stretch) and 1220–1280 cm⁻¹ (C-F stretch).
  • GC-MS : Use electron ionization (EI) at 70 eV for fragmentation analysis; compare with NIST spectral libraries .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer :

  • Storage : Class 8A (combustible, corrosive) in ventilated, non-reactive containers away from oxidizers .
  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • First Aid : For skin contact, rinse with water for 15 mins and consult a physician; avoid solvents like methanol during cleanup .

Advanced Research Questions

Q. How can contradictory data on the thermal stability of this compound be resolved across studies?

  • Methodological Answer : Conduct differential scanning calorimetry (DSC) under inert atmospheres (N₂/Ar) to isolate decomposition pathways. Compare results with thermogravimetric analysis (TGA) data, ensuring heating rates ≤5°C/min. Cross-reference findings with crystallographic studies (e.g., Acta Crystallographica Section E reports) to assess structural influences on stability .

Q. What strategies improve the compound’s solubility in aqueous systems for biomedical applications?

  • Methodological Answer :

  • Co-solvents : Test dimethyl sulfoxide (DMSO) or ethanol at ≤10% v/v to avoid toxicity.
  • pH Adjustment : Ionize the phenolic group (pKa ~10) using buffers (e.g., phosphate, pH 8–9).
  • Surfactants : Use polysorbate 80 (0.1–1% w/v) for micellar encapsulation. Validate via dynamic light scattering (DLS) .

Q. How does this compound interact with common organic solvents, and what are the implications for reaction design?

  • Methodological Answer :

  • Polar aprotic solvents (e.g., DMF, DMSO) enhance electrophilic substitution but may deprotonate the phenol.
  • Non-polar solvents (e.g., hexane) favor alkylation but reduce solubility.
  • Data Analysis : Use Hansen solubility parameters (δD, δP, δH) to predict interactions; compare with solubility databases .

Q. What frameworks guide hypothesis formulation for comparative studies of fluorinated phenolic derivatives?

  • Methodological Answer : Apply the FINER model (Feasible, Interesting, Novel, Ethical, Relevant) to structure research questions. For example:

  • PICOT Framework : Compare antimicrobial efficacy (Outcome) of this compound vs. 5-Chloro-2-methylphenol (Intervention/Comparison) in bacterial models (Population) over 24h (Time) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.